Bromine Atoms at Bilayer Interface
X-ray diffraction analysis of hydrated liquid-crystalline bilayers formed from a series of 1-palmitoyl-2-dibromostearoyl-phosphatidylcholines (BRPCs) provides precise spatial coordinates for the bromine atoms [1]. For the 6,7-dibromo isomer, the bromine atoms are localized at a distance of 3.5 Å from the headgroup-hydrocarbon boundary. In contrast, the 11,12-dibromo isomer positions the bromines at 8.0 Å, and the 15,16-dibromo isomer at 14.0 Å from this boundary [1]. This nearly linear relationship between carbon position and bilayer depth establishes the 6,7-BrPC as the most proximal probe to the polar interface among the commonly used dibromo-PC series.
| Evidence Dimension | Distance of bromine atoms from headgroup-hydrocarbon boundary |
|---|---|
| Target Compound Data | 3.5 Å |
| Comparator Or Baseline | 11,12-dibromo-PC: 8.0 Å; 15,16-dibromo-PC: 14.0 Å |
| Quantified Difference | 6,7-BrPC is 4.5 Å shallower than 11,12-BrPC and 10.5 Å shallower than 15,16-BrPC |
| Conditions | Hydrated liquid-crystalline bilayers at 20 °C, X-ray diffraction with swelling experiments |
Why This Matters
This precise spatial calibration enables researchers to select the appropriate probe for resolving membrane penetration depths in the interfacial region versus the hydrophobic core.
- [1] McIntosh, T. J., & Holloway, P. W. (1987). Determination of the Depth of Bromine Atoms in Bilayers Formed from Bromolipid Probes. Biochemistry, 26(6), 1783–1788. View Source
